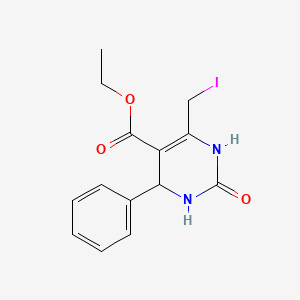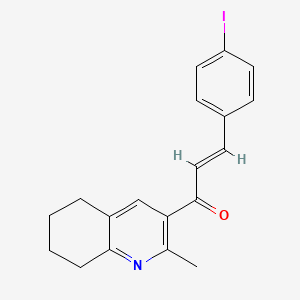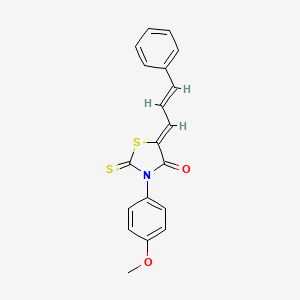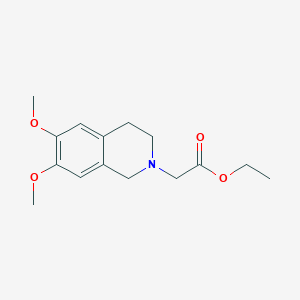![molecular formula C26H16Br2O4 B3836567 [2-[2-(4-bromobenzoyl)oxyphenyl]phenyl] 4-bromobenzoate](/img/structure/B3836567.png)
[2-[2-(4-bromobenzoyl)oxyphenyl]phenyl] 4-bromobenzoate
Overview
Description
[2-[2-(4-bromobenzoyl)oxyphenyl]phenyl] 4-bromobenzoate is a complex organic compound characterized by the presence of bromine atoms and benzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[2-(4-bromobenzoyl)oxyphenyl]phenyl] 4-bromobenzoate typically involves the esterification of 4-bromobenzoic acid with 2-[2-(4-bromobenzoyl)oxyphenyl]phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the yield and efficiency of the reaction. The use of catalysts such as Ru/Al2O3 in toluene has been reported to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
[2-[2-(4-bromobenzoyl)oxyphenyl]phenyl] 4-bromobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-[2-(4-bromobenzoyl)oxyphenyl]phenyl] 4-bromobenzoate is used as a precursor for the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the synthesis of complex molecules .
Biology
Its bromine atoms and benzoyl groups can interact with biological macromolecules, making it a useful tool in biochemical assays .
Medicine
In medicine, this compound is being investigated for its potential as an antimicrobial and anticancer agent. Its ability to inhibit the growth of certain bacteria and cancer cells has been demonstrated in preliminary studies .
Industry
Industrially, the compound is used in the production of high-performance polymers and resins. Its incorporation into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials .
Mechanism of Action
The mechanism of action of [2-[2-(4-bromobenzoyl)oxyphenyl]phenyl] 4-bromobenzoate involves its interaction with specific molecular targets. The bromine atoms and benzoyl groups can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, leading to inhibition of their activity. The compound may also interfere with cellular signaling pathways, resulting in its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-bromophenyl 4-bromobenzoate: Shares similar structural features but lacks the additional phenyl group.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another bromine-containing compound with antimicrobial and anticancer properties.
Uniqueness
[2-[2-(4-bromobenzoyl)oxyphenyl]phenyl] 4-bromobenzoate is unique due to its dual benzoyl groups and the presence of multiple bromine atoms.
Properties
IUPAC Name |
[2-[2-(4-bromobenzoyl)oxyphenyl]phenyl] 4-bromobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16Br2O4/c27-19-13-9-17(10-14-19)25(29)31-23-7-3-1-5-21(23)22-6-2-4-8-24(22)32-26(30)18-11-15-20(28)16-12-18/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQPMMPDFIVGQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2OC(=O)C3=CC=C(C=C3)Br)OC(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16Br2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(azepan-1-yl)-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide](/img/structure/B3836493.png)
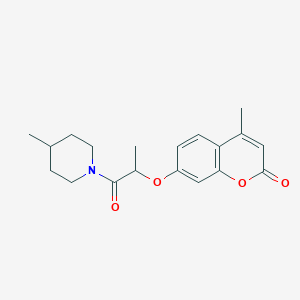
![Ethyl 5-[7-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyloxy]-4-oxochromen-3-yl]furan-2-carboxylate](/img/structure/B3836502.png)
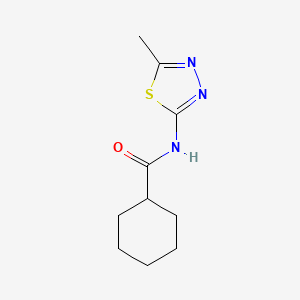
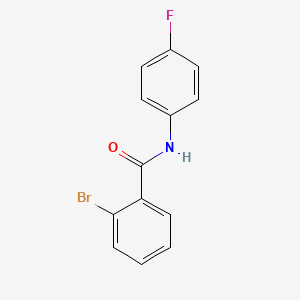
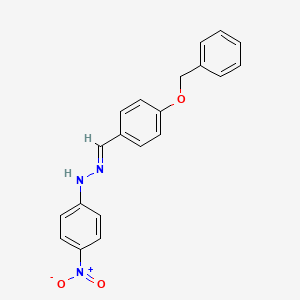
![3,5-dibromo-N-[(E)-butan-2-ylideneamino]-2-hydroxybenzamide](/img/structure/B3836520.png)
![4-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]benzoic acid](/img/structure/B3836528.png)
